molecular formula C27H42O5 B1261313 Parnapimarol

Parnapimarol

Cat. No.: B1261313
M. Wt: 446.6 g/mol
InChI Key: QKFZOHYVWBVZEU-MJSBBHSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parnapimarol is a natural product belonging to the pimarane diterpene class, first isolated from the aerial parts of the plant Nepeta parnassica , which is endemic to regions of Greece and South Albania . This compound is of significant interest in natural product chemistry and phytochemical research. The structure and relative configuration of this compound were determined through comprehensive spectroscopic analysis, including 1D and 2D NMR, IR, and MS . Initial scientific investigation has demonstrated that this compound possesses insecticidal activity, which has been evaluated against ants and mosquito larvae . This bioactivity makes it a compound of interest for studies in agrochemistry and the development of novel, naturally derived pest control agents. Researchers value this diterpene for its potential in exploring structure-activity relationships and its role in the chemical ecology of the Nepeta genus, which is known for its rich diversity of biologically active terpenes, including monoterpenes, sesquiterpenes, and other diterpenes . This compound is supplied for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H42O5

Molecular Weight

446.6 g/mol

IUPAC Name

[(1R,4S,4aS,7S,8R,10aS)-8-acetyloxy-7-ethenyl-4-hydroxy-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthren-1-yl]methyl 2-methylbutanoate

InChI

InChI=1S/C27H42O5/c1-8-17(3)24(30)31-16-26(6)15-13-22(29)27(7)20-12-14-25(5,9-2)23(32-18(4)28)19(20)10-11-21(26)27/h9,17,21-23,29H,2,8,10-16H2,1,3-7H3/t17?,21-,22-,23-,25+,26-,27+/m0/s1

InChI Key

QKFZOHYVWBVZEU-MJSBBHSZSA-N

Isomeric SMILES

CCC(C)C(=O)OC[C@@]1(CC[C@@H]([C@]2([C@H]1CCC3=C2CC[C@@]([C@H]3OC(=O)C)(C)C=C)C)O)C

Canonical SMILES

CCC(C)C(=O)OCC1(CCC(C2(C1CCC3=C2CCC(C3OC(=O)C)(C)C=C)C)O)C

Synonyms

parnapimarol

Origin of Product

United States

Origin and Isolation of Parnapimarol

Phytogeographical Distribution of Parnapimarol-Producing Organisms

The presence and concentration of secondary metabolites like this compound in plants are heavily influenced by the plant's genetics and its interaction with the environment. Therefore, understanding the geographical distribution of the source organism is key to its study.

The primary and most well-documented botanical source of this compound is Nepeta parnassica. acs.orgresearchgate.net This aromatic perennial herb belongs to the Lamiaceae family. acs.orgstonecrop.org

The native range of Nepeta parnassica is geographically restricted; it is endemic to Southern Albania and Greece. acs.orgkew.org It is known to grow in temperate biomes, often found in dry, rocky meadows and on mountains. stonecrop.orgkew.orgolddairynursery.com Specifically, the plant material from which this compound was first isolated was collected on Mount Parnassos in Greece. acs.orgacs.orgresearchgate.net This mountain is part of the flora of Sterea Ellas in north-central Greece. mdpi.com

**Table 1: Geographical and Botanical Data for *Nepeta parnassica***

Parameter Description Source(s)
Scientific Name Nepeta parnassica acs.org
Family Lamiaceae acs.orgstonecrop.org
Common Name Greek Catmint olddairynursery.com
Native Range Southern Albania, Greece acs.orgkew.org
Habitat Temperate biome; dry, rocky mountains and meadows stonecrop.orgkew.org
Specific Location of Isolation Mount Parnassos, Greece acs.orgacs.org

The genus Nepeta is known for producing a wide variety of secondary metabolites, including monoterpenes, triterpenes, and diterpenes. acgpubs.orgresearchgate.net this compound is classified as a pimarane (B1242903) diterpenoid, a subclass of compounds that has been identified within the Nepeta genus. researchgate.netacgpubs.orgresearchgate.net

While Nepeta parnassica is the definitive source from which this compound was originally isolated, other species in the genus are known to produce related diterpenoids. acs.orgresearchgate.net For instance, studies on species like Nepeta obtusicrena, Nepeta tuberosa, and Nepeta sorgerae have led to the isolation of various other abietane (B96969) and pimarane diterpenoids. researchgate.netacgpubs.org Although the literature points to the broader presence of pimarane diterpenoids in the genus, Nepeta parnassica remains the specific species explicitly cited for the isolation of this compound itself. researchgate.netacs.org

The production of secondary metabolites in plants, including those in the Nepeta genus, is not static and can be significantly influenced by environmental and developmental factors. mdpi.com While direct studies on environmental impacts on this compound accumulation are not detailed, research on other Nepeta species provides valuable insights.

Seasonal changes, which encompass variations in temperature, precipitation, and solar radiation, can affect the biosynthetic pathways responsible for producing these compounds. mdpi.com For example, studies on Nepeta cataria have shown that the concentration of other terpenoids, like nepetalactones, varies significantly throughout the growing season and is associated with the plant's flowering stage. mdpi.com Similarly, research on Nepeta nuda suggests that while there is strong genetic control over the plant's chemical profile, environmental conditions can still play a role in the diversity of its metabolome. researchgate.net These findings suggest that the accumulation of this compound in Nepeta parnassica is likely also subject to influence from its specific habitat conditions and developmental stage.

Extraction Methodologies from Botanical Sources

The initial step in isolating this compound from its botanical source involves extraction, a process designed to separate the desired compounds from the solid plant matrix. nih.govksu.edu.sa For this compound, the documented method involves solvent extraction from the aerial parts of Nepeta parnassica. acs.orgacs.org

The specific solvent used in the reported isolation of this compound is dichloromethane (B109758). acs.orgresearchgate.netacs.org The dried and ground aerial parts of the plant are treated with this solvent, which dissolves a range of compounds, including the target diterpene, to yield a crude dichloromethane extract. This choice of a moderately polar organic solvent is crucial for efficiently solubilizing this compound while leaving behind more polar or non-polar plant components. General extraction methods like maceration, where the plant material is soaked in the solvent, are common preliminary steps to produce such a crude extract. e3s-conferences.orgdergipark.org.tr

Chromatographic Purification Techniques for this compound Isolation

The crude extract obtained from the solvent extraction contains a complex mixture of substances. Therefore, subsequent purification steps are essential to isolate this compound. chromatographyonline.com Chromatographic techniques are fundamental to this process, separating compounds based on their differing physical and chemical properties.

For the purification of this compound, the crude dichloromethane extract of Nepeta parnassica was subjected to column chromatography. acgpubs.org This technique involves passing the mixture through a column packed with a stationary phase, in this case, silica (B1680970) gel. acgpubs.org An eluent, or mobile phase, is passed through the column, and different compounds travel at different rates depending on their affinity for the silica gel, leading to their separation. ekb.eg Through a process of fractionating the eluate and analyzing the resulting fractions, this compound was successfully isolated alongside other novel compounds like nepetaparnone (B1261275). acs.orgresearchgate.net This multi-step purification process, moving from a crude plant extract to a purified chemical entity, is a standard and essential procedure in the study of natural products. chromatographyonline.comsartorius.com

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques

The elucidation of Parnapimarol's complex structure is a testament to the power of combining various spectroscopic methods, each providing unique and complementary pieces of the molecular puzzle. acs.orgnih.gov

NMR spectroscopy was the cornerstone of the structural analysis of this compound, providing detailed insight into the carbon skeleton and the spatial arrangement of its atoms. acs.orgnih.gov Both 1D and 2D NMR experiments were crucial for assigning the chemical shifts and determining the connectivity and stereochemistry of the molecule. acs.orgthieme-connect.com

The ¹³C NMR spectrum of this compound, in combination with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, revealed a total of 27 carbon signals. acs.org These signals corresponded to six methyl groups, nine methylene (B1212753) groups, five methine groups, and seven quaternary carbon atoms. acs.org Key resonances in the ¹³C NMR spectrum included two ester carbonyls (δ 171.5 and 176.8), three oxygenated carbons—one methylene and two methines—(δ 70.6, 72.4, and 78.3), two quaternary sp² carbons (δ 129.4 and 139.0), and a monosubstituted double bond (δ 113.1 and 142.4). acs.org This data was fundamental in deducing the molecular formula as C₂₇H₄₂O₅. acs.org

Table 1: ¹³C NMR Spectroscopic Data for this compound

Carbon PositionChemical Shift (δ) in ppmCarbon Type
Carbonyl (Ester)176.8Quaternary (C)
Carbonyl (Ester)171.5Quaternary (C)
C=CH₂142.4Methine (CH)
C=C139.0Quaternary (C)
C=C129.4Quaternary (C)
C=CH₂113.1Methylene (CH₂)
Oxygenated CH78.3Methine (CH)
Oxygenated CH72.4Methine (CH)
Oxygenated CH₂70.6Methylene (CH₂)

Note: This table highlights key ¹³C NMR shifts as reported in the literature. A full assignment for all 27 carbons requires 2D NMR analysis. acs.org

The ¹H NMR spectrum displayed the corresponding proton signals, which, when integrated and analyzed for their multiplicity, provided initial information about the proton environment. The interpretation of these 1D spectra laid the groundwork for the more detailed connectivity analysis provided by 2D NMR. acs.org

Two-dimensional NMR experiments were indispensable for assembling the complete structure of this compound. acs.org

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment established proton-proton coupling networks, revealing adjacent protons within the molecule's spin systems. This allowed for the tracing of the connectivity within the pimarane (B1242903) rings and the side chain. acs.orgbg.ac.rs

HMQC (Heteronuclear Multiple Quantum Coherence) : Now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), the HMQC experiment correlated directly bonded proton and carbon atoms. youtube.comnanalysis.com This analysis confirmed which protons were attached to which carbons identified in the ¹³C NMR spectrum, such as linking the olefinic proton signals to their corresponding sp² carbons. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the relative stereochemistry of this compound, NOESY experiments were performed. acs.orgresearchgate.net This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. nanalysis.com The observation of specific NOE correlations between key protons, such as those between axial and equatorial protons on the cyclohexane (B81311) rings, allowed for the assignment of the relative configuration of the chiral centers. acs.orgspbu.ru

Infrared spectroscopy provided direct evidence for the presence of key functional groups in this compound. acs.org The IR spectrum showed characteristic absorption bands confirming the presence of hydroxyl (-OH) groups, ester carbonyl (C=O) groups, and carbon-carbon double bonds (C=C), which corroborated the findings from NMR spectroscopy. acs.orgthieme-connect.com

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 cm⁻¹O-H stretch (hydroxyl group)
~1730 cm⁻¹C=O stretch (ester carbonyl)
~1640 cm⁻¹C=C stretch (alkene)

Note: Approximate values are typical for the assigned functional groups and consistent with the structure of this compound. nobraintoosmall.co.nzspectroscopyonline.com

Mass spectrometry was used to determine the molecular weight and gain insight into the compound's structure through fragmentation patterns. acs.org High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) played a crucial role. It showed a prominent ion peak at an m/z (mass-to-charge ratio) of 387.2905. acs.org This peak was consistent with the formula C₂₅H₃₉O₃ and corresponded to the loss of an acetate (B1210297) group ([M - OAc]⁺) from the parent molecule. acs.org This fragmentation data, combined with the NMR evidence, strongly supported the proposed molecular formula of C₂₇H₄₂O₅ for this compound and the presence of an acetyl group. acs.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

m/z (Observed)Ion FormulaAssignment
387.2905C₂₅H₃₉O₃[M - OAc]⁺

UV-Vis spectroscopy was employed to identify the presence of chromophores (light-absorbing groups) within the this compound molecule. acs.org The presence of carbon-carbon double bonds and carbonyl groups gives rise to characteristic electronic transitions. The UV spectrum of this compound would be expected to show absorptions corresponding to the π → π* and n → π* transitions associated with its enone and ester functionalities, providing further collaborative evidence for the proposed structure. acs.org

Compound Index

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction Analysis for Solid-State Structure Confirmation

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional structure of a molecule in its solid state, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

In the primary study isolating this compound, its structure was elucidated based on comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.gov However, the study does not report a successful single-crystal X-ray diffraction analysis for this compound itself, which was isolated as a colorless oil. acs.org

Conversely, a co-isolated new compound, nepetaparnone (B1261275), had its structure and relative configuration confirmed by single-crystal X-ray diffraction analysis. nih.govacs.org The crystallographic information file (CIF) for nepetaparnone is publicly available, providing a concrete structural reference for a closely related compound from the same natural source. acs.org The absence of X-ray diffraction data for this compound means its solid-state structure has not been experimentally confirmed through this method, and its detailed stereochemistry relies on spectroscopic interpretations.

Table 1: Status of X-ray Diffraction Analysis for this compound and a Co-isolated Compound

CompoundX-ray Diffraction Analysis StatusKey Findings
This compound Not reported in the literatureThe solid-state structure has not been determined by this method.
Nepetaparnone Structure confirmed by single-crystal X-ray diffraction nih.govacs.orgProvided definitive structural and relative stereochemical data for a related compound. acs.org

Chiral Analysis and Absolute Configuration Determination

This compound is a chiral molecule with multiple stereocenters. While NMR spectroscopy can effectively determine the relative configuration of these centers, establishing the absolute configuration requires specific chiral analysis techniques.

The relative configuration of this compound was assigned as 1S,4R,5S,10S,13S,14R based on Nuclear Overhauser Effect (NOE) enhancements and coupling constants from NMR experiments. acs.org This notation indicates the relative spatial arrangement of the substituents at the chiral centers.

However, the determination of the absolute configuration of this compound has not been explicitly reported. For pimarane diterpenes, the absolute configuration is often determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated for possible stereoisomers, or through X-ray diffraction of the natural product or a crystalline derivative. mdpi.comoup.com In some cases, the absolute configuration of a new compound can be inferred by its biosynthetic relationship to other compounds of known absolute stereochemistry isolated from the same organism.

Table 2: Stereochemical Analysis of this compound

Analysis TypeMethod(s) UsedResult for this compound
Relative Configuration 2D NMR (NOESY)Determined as 1S,4R,5S,10S,13S,14R acs.org
Absolute Configuration Not explicitly reportedRemains to be definitively established.

Computational Chemistry Approaches to Structural Confirmation

Computational chemistry offers powerful tools for predicting and confirming the structures of molecules, especially when experimental data is ambiguous or incomplete. mdpi.com Methods such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts and coupling constants, as well as ECD spectra, for different possible isomers of a molecule.

For this compound, while there are no specific published studies detailing the use of computational chemistry for its structural confirmation, this approach holds significant potential. By calculating the theoretical NMR and ECD data for all possible stereoisomers of this compound, a comparison with the experimental data could provide strong evidence to confirm the relative configuration and, importantly, to determine the most likely absolute configuration. mdpi.com This in-silico approach is increasingly becoming a standard method for the structural elucidation of new natural products, complementing traditional spectroscopic and crystallographic techniques.

Table 3: Potential Computational Chemistry Applications for this compound

Computational MethodApplicationPotential Outcome
DFT Calculations Prediction of NMR chemical shifts and coupling constantsConfirmation of the relative stereochemistry by matching calculated values with experimental data.
TD-DFT Calculations Simulation of Electronic Circular Dichroism (ECD) spectraDetermination of the absolute configuration by comparing the calculated spectrum with an experimentally obtained one.
Molecular Modeling Conformational analysisUnderstanding the stable three-dimensional conformations of the molecule in solution.

Biosynthetic Pathways and Enzymology of Parnapimarol

Terpenoid Biosynthesis: Mevalonate (B85504) Pathway (MVA)

The Mevalonate (MVA) pathway is one of the two primary routes for the biosynthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks for all terpenoids. rsc.orgkegg.jp This pathway operates in the cytosol and peroxisomes of eukaryotes, including plants, as well as in archaea and some bacteria. rsc.orgresearchgate.net In plants, the MVA pathway is generally responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgbiorxiv.org

The MVA pathway commences with the condensation of three molecules of acetyl-CoA. libretexts.org A series of enzymatic steps then converts this initial substrate into mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. libretexts.org IPP can then be isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase. rsc.org

Key Enzymes in the Mevalonate Pathway:

EnzymeAbbreviationFunction
Acetoacetyl-CoA thiolaseAACTCatalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. researchgate.net
3-hydroxy-3-methylglutaryl-CoA synthaseHMGSCatalyzes the condensation of acetoacetyl-CoA and acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.org
3-hydroxy-3-methylglutaryl-CoA reductaseHMGRReduces HMG-CoA to mevalonate; this is a key rate-limiting step. researchgate.net
Mevalonate kinaseMKPhosphorylates mevalonate to form mevalonate 5-phosphate. libretexts.org
Phosphomevalonate kinasePMKPhosphorylates mevalonate 5-phosphate to form mevalonate 5-diphosphate. libretexts.org
Mevalonate-5-diphosphate decarboxylaseMVDDecarboxylates and dehydrates mevalonate 5-diphosphate to produce isopentenyl diphosphate (IPP). libretexts.org

Terpenoid Biosynthesis: Methylerythritol Phosphate Pathway (MEP/DOXP)

The Methylerythritol Phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, represents the second major route for the synthesis of IPP and DMAPP. kegg.jpresearchgate.net In plants, this pathway is localized within the plastids and is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids. rsc.orgbiorxiv.org The MEP pathway is also found in most bacteria and green microalgae. rsc.org

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net Through a series of seven enzymatic reactions, these precursors are converted into IPP and DMAPP. energy.gov Key enzymes in this pathway include DXS (1-deoxy-D-xylulose-5-phosphate synthase) and DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase), with DXR being a critical rate-limiting enzyme. biorxiv.orgresearchgate.net

Key Enzymes in the Methylerythritol Phosphate Pathway:

EnzymeAbbreviationFunction
1-deoxy-D-xylulose-5-phosphate synthaseDXSCatalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate. nasa.gov
1-deoxy-D-xylulose-5-phosphate reductoisomeraseDXRReduces and rearranges DOXP to form 2-C-methyl-D-erythritol 4-phosphate. biorxiv.org
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferaseMCTConverts MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol.
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinaseCMKPhosphorylates CDP-ME to form 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol.
2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol synthaseMCSConverts CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate.
(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthaseHDSReduces MEcDP to (E)-4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMB-PP). rsc.org
(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductaseHDRReduces HMB-PP to produce both IPP and DMAPP. nasa.govnih.gov

Specific Diterpene Synthases Involved in Pimarane (B1242903) Skeleton Formation

The formation of the characteristic tricyclic pimarane skeleton of Parnapimarol from the linear C20 precursor, geranylgeranyl diphosphate (GGPP), is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). jmb.or.krnih.gov These enzymes are crucial in generating the vast diversity of diterpenoid skeletons found in nature. mdpi.com

Diterpene synthases are broadly classified into two main classes, Class I and Class II, based on their functional domains and catalytic mechanisms. jmb.or.kr

Class II diTPSs typically contain a DXDD motif and catalyze the initial protonation-initiated cyclization of GGPP to form a bicyclic intermediate, such as copalyl diphosphate (CPP). jmb.or.kr

Class I diTPSs possess a DDXXD motif and catalyze the subsequent ionization-dependent cyclization and rearrangement of the bicyclic intermediate to form the final diterpene skeleton. jmb.or.krnih.gov

In some organisms, these two catalytic functions are present in a single bifunctional enzyme. nih.gov The formation of the pimarane skeleton involves the cyclization of GGPP to a pimaradienyl cation, which is then deprotonated to yield a pimaradiene. nih.gov Specific pimaradiene synthases have been identified in various plants and fungi that catalyze this transformation. nih.gov For instance, in fungi, a bifunctional diterpene synthase from Aspergillus nidulans has been shown to produce ent-pimara-8(14),15-diene (B1254163) from GGPP. nih.gov

Post-Cyclization Modifications and Oxidative Steps Leading to this compound

Following the formation of the basic pimarane hydrocarbon skeleton by diterpene synthases, a series of post-cyclization modifications are required to produce the final this compound structure. These modifications are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and other oxidoreductases. oup.comnih.gov

These oxidative enzymes introduce hydroxyl groups and other functionalities at specific positions on the pimarane scaffold. oup.com This process of sequential oxidation is crucial for the biosynthesis of a wide array of diterpenoids with diverse biological activities. oup.com While the precise enzymatic steps leading to the specific oxidation pattern of this compound have not been fully elucidated, the process is expected to involve a series of hydroxylations and potentially other oxidative reactions to introduce the various oxygen-containing functional groups present in the final molecule. The study of similar diterpenoid biosynthetic pathways suggests that a cascade of enzymatic reactions is responsible for these transformations. oup.com

Genetic and Enzymatic Regulation of Biosynthesis in Plants

The biosynthesis of diterpenoids like this compound in plants is a tightly regulated process at both the genetic and enzymatic levels. libretexts.orgu-tokyo.ac.jp The expression of genes encoding the biosynthetic enzymes is often controlled by various internal and external factors, including developmental cues and environmental stresses. taylorfrancis.comfrontiersin.org

Transcription factors play a pivotal role in regulating the expression of terpenoid biosynthetic genes. researchgate.net These regulatory proteins can bind to specific DNA sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. libretexts.org This allows the plant to coordinate the production of specific terpenoids in response to particular needs.

Chemical Synthesis and Derivatization of Parnapimarol

Total Synthesis Strategies for Parnapimarol and Related Pimarane (B1242903) Diterpenes

While a dedicated total synthesis of this compound has not been extensively reported, the synthetic strategies for closely related pimarane and ent-pimarane diterpenoids provide a clear blueprint for its potential synthesis. These strategies often focus on the efficient construction of the tricyclic core and the stereoselective installation of peripheral functional groups.

Historically, the synthesis of pimarane-type diterpenes has relied on methods such as condensation reactions like the Robinson annulation or Diels-Alder cycloadditions to build the requisite tricyclic framework. nih.gov A landmark in this area was the synthesis of the isopimarane (B1252804) araucarol, which utilized a polyene cyclization, though it resulted in a mixture of isomers and low yield. nih.gov More recent and efficient approaches have focused on developing scalable and stereocontrolled routes.

A notable modern strategy for the synthesis of ent-pimarane diterpenes, which share the same core skeleton as this compound, employs a divergent approach from a common intermediate. nih.govacs.org This strategy allows for the synthesis of multiple derivatives with varied oxidation patterns on the A and C rings. nih.govacs.org Key features of such a synthesis include:

Convergent Fragment Assembly: The synthesis may begin with the coupling of two simpler fragments to rapidly build molecular complexity. researchgate.net

Cationic Polyene Cyclization: A powerful method for constructing the tricyclic system is through a Brønsted acid-catalyzed cationic bicyclization of a suitably functionalized polyene precursor. nih.govacs.org This biomimetic approach mimics the natural biosynthetic pathway of pimarane diterpenes. capes.gov.brnih.gov

Arene Hydrogenation: A mild rhodium-catalyzed arene hydrogenation can be used to access the fully saturated 6,6-6 carbocyclic ring system from an aromatic precursor, providing a late-stage entry point for diversification. nih.govacs.orgresearchgate.net

For instance, the synthesis of various ent-pimaranes has been achieved in 11-16 steps from commercially available starting materials, demonstrating the efficiency of modern synthetic methods. nih.gov The synthesis of 9β-H pimarane diterpenoids, which possess a challenging syn-fusion between the A and B rings, has been approached using strategies like the Diels-Alder reaction and Michael addition. frontiersin.org

Table 1: Key Synthetic Reactions in Pimarane Diterpene Synthesis

Reaction Type Description Key Reagents/Conditions Reference
Sharpless Asymmetric Dihydroxylation Sets the stereochemistry at a specific carbon, crucial for enantioselective synthesis. (DHQ)₂PHAL, (DHQ)₂AQN acs.org
Cationic Bicyclization Forms the tricyclic core in a biomimetic fashion. Brønsted acid (e.g., BF₃·Et₂O) acs.orgcapes.gov.br
Rh-catalyzed Arene Hydrogenation Reduces an aromatic ring to form the saturated carbocycle. Rh catalyst acs.orgresearchgate.net
Diels-Alder Reaction Constructs the cyclic system through a [4+2] cycloaddition. Heat or Lewis acid nih.govfrontiersin.org
Rubottom Oxidation Introduces a hydroxyl group adjacent to a ketone. silyl enol ether, m-CPBA researchgate.net

Semi-Synthetic Modifications of Natural this compound

Semi-synthetic modification of natural products is a common strategy to produce derivatives with potentially improved biological activities or to study structure-activity relationships (SAR). For pimarane diterpenes, including by extension this compound, these modifications often target the existing functional groups.

Natural pimarane diterpenes have been subjected to various chemical transformations, including:

Esterification: The carboxylic acid group present in many pimarane diterpenes, such as ent-pimaradienoic acid, can be esterified to produce a range of derivatives. nih.govtandfonline.comscielo.br This modification has been shown to enhance the anti-trypanosomal and antimicrobial activity of the parent compounds. nih.govscielo.br

Hydrogenation: The double bonds in the pimarane skeleton can be selectively reduced through hydrogenation. scielo.br

Methoxylation: Introduction of methoxy (B1213986) groups can alter the polarity and biological properties of the molecule. scielo.br

Modifications at C-4: Changes at the C-4 position of acanthoic acid, a pimarane diterpene, have been shown to enhance its anti-inflammatory effect. researchgate.net

These semi-synthetic approaches offer a more direct route to novel analogues compared to total synthesis, leveraging the readily available natural product scaffold. mdpi.com

Preparation of this compound Analogues and Derivatives

The preparation of analogues and derivatives is crucial for exploring the chemical space around a natural product and for optimizing its biological activity. nih.govnih.govyale.edursc.orgacs.org The divergent synthetic strategies developed for ent-pimaranes are particularly well-suited for this purpose. acs.org

Starting from a late-stage common intermediate, a variety of functional group manipulations can be performed to generate a library of analogues. nih.govacs.org For example, a key intermediate can be subjected to:

Silyl deprotection followed by oxidation: This can convert a protected alcohol into a ketone, allowing for further modifications at that position. researchgate.net

α-hydroxylation: The introduction of a hydroxyl group adjacent to a ketone can be achieved using methods like the Rubottom oxidation. researchgate.net

Reduction of ketones: Ketones can be reduced to alcohols, with the potential to form different diastereomers depending on the reducing agent and conditions. researchgate.net

Epoxidation and subsequent ring-opening: This sequence can be used to introduce lactone functionalities. researchgate.net

A bio-inspired skeletal reconstruction approach has also been used to synthesize analogues of other diterpenes starting from an ent-pimarane core, highlighting the versatility of this scaffold in generating diverse molecular architectures. beehiiv.com The synthesis of analogues of acanthoic acid with modifications at the C-4 position has also been reported to yield compounds with potent anti-inflammatory activity. researchgate.net

Enantioselective Synthesis Approaches

Many biologically active natural products are chiral, and often only one enantiomer exhibits the desired activity. Therefore, enantioselective synthesis is of paramount importance. For pimarane diterpenes, several strategies have been developed to control the stereochemistry of the final product.

A key approach is the use of a chiral auxiliary or a chiral catalyst early in the synthetic sequence to set a key stereocenter, which then directs the stereochemistry of subsequent reactions.

In the synthesis of ent-pimaranes, a Sharpless asymmetric dihydroxylation has been effectively employed to install the C3 hydroxyl group with high enantioselectivity (up to 93% ee). acs.org This reaction uses chiral ligands derived from cinchona alkaloids to control the facial selectivity of the dihydroxylation of an alkene. acs.org

Another approach involves a chiral auxiliary-controlled asymmetric radical polyene cyclization . This method has been used for the first total syntheses of two aromatic ent-pimaranes.

The development of enantioselective methods is crucial for producing stereochemically pure this compound and its analogues for biological evaluation.

Reaction Mechanisms and Synthetic Route Optimization

The successful synthesis of a complex molecule like this compound relies on a deep understanding of reaction mechanisms and the ability to optimize the synthetic route for efficiency and scalability.

The cationic polyene cyclization , a key step in many pimarane syntheses, proceeds through a series of carbocationic intermediates. nih.gov The reaction is initiated by a Lewis or Brønsted acid, which promotes the formation of a cation that then triggers a cascade of ring-closing events to form the tricyclic skeleton. acs.orgcapes.gov.br The stereochemical outcome of this reaction is often controlled by the geometry of the polyene precursor.

The mechanism of the Hantzsch pyrrole (B145914) synthesis , while not directly used in the core pimarane synthesis, is an example of a well-studied reaction for constructing heterocyclic systems that could be appended as derivatives. It involves the reaction of a β-ketoester with ammonia (B1221849) and an α-haloketone.

Synthetic route optimization involves several considerations: mdpi.com

Minimizing the number of steps: A shorter synthesis is generally more efficient and cost-effective.

Maximizing yields: Each step should be optimized to provide the highest possible yield of the desired product.

Stereoselectivity: Reactions should be highly stereoselective to avoid the formation of complex mixtures of isomers.

Scalability: The chosen reactions should be amenable to being performed on a larger scale.

Use of protecting groups: The judicious use of protecting groups is often necessary to mask reactive functional groups while other parts of the molecule are being modified.

Modern approaches to route optimization increasingly use computational tools and flow chemistry to improve efficiency and reduce waste.

Mechanistic Investigations of Parnapimarol Biological Activities in Vitro Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Mechanisms

Research into the anticholinesterase activity of parnapimarol and related compounds has shown potential for the management of neurodegenerative diseases. A study on terpenoids from Nepeta sorgerae highlighted the promising anticholinesterase activity of extracts and isolated compounds. researchgate.net Specifically, the investigation of sorgerolone, a new isopimarane (B1252804) diterpene, along with other terpenoids, involved assessing their inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman's method. researchgate.net While detailed kinetic studies on this compound itself are limited in the provided results, the activity of structurally similar pimarane (B1242903) diterpenes suggests a potential for enzyme inhibition. researchgate.netresearchgate.net The mechanism of cholinesterase inhibitors often involves the blockade of the enzyme's active site, preventing the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govepa.gov This leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. epa.gov

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant properties of this compound and extracts containing it have been evaluated through various in vitro assays. These studies are crucial in understanding its potential to combat oxidative stress, which is implicated in numerous chronic diseases. ontosight.aiktu.edu

One of the primary methods used is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netnih.gov This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The antioxidant activity is often quantified as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. ijpras.com Studies on extracts from Nepeta species, from which this compound is derived, have demonstrated significant DPPH radical scavenging activity. researchgate.netresearchgate.net For instance, the methanolic extract of Cinnamomum verum leaf also showed potent DPPH radical scavenging capacity. nih.gov

Another common method is the β-carotene-linoleic acid assay, which assesses the ability of a compound to inhibit lipid peroxidation. researchgate.net In this assay, the bleaching of β-carotene is induced by free radicals generated from the oxidation of linoleic acid. An effective antioxidant will prevent this bleaching. Extracts containing pimarane diterpenes have shown inhibitory activity in this assay. researchgate.net

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay is another method used to evaluate antioxidant capacity. nih.gov Similar to the DPPH assay, it measures the ability of a compound to scavenge the pre-formed ABTS radical cation.

Furthermore, the reducing power of a compound, often determined by the phosphomolybdenum method, indicates its ability to donate electrons, a key aspect of antioxidant activity. lpubatangas.edu.ph Metal ion chelating activity is also an important antioxidant mechanism, as it prevents the formation of highly reactive hydroxyl radicals through the Fenton reaction. nih.gov

Table 1: In Vitro Antioxidant Activity Assays

Assay Method Principle Endpoint Measured
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov Decrease in absorbance as the purple DPPH radical is reduced to the yellow diphenylpicrylhydrazine. ijpras.com
β-Carotene-Linoleic Acid Assay Assesses the inhibition of lipid peroxidation by measuring the prevention of β-carotene bleaching. researchgate.net Rate of β-carotene bleaching.
ABTS Radical Cation Scavenging Measures the ability to scavenge the pre-formed ABTS radical cation. nih.gov Decrease in absorbance of the blue-green ABTS radical cation.
Phosphomolybdenum Method Evaluates the reducing power of a compound by the reduction of Mo(VI) to Mo(V). lpubatangas.edu.ph Formation of a green phosphate/Mo(V) complex, measured spectrophotometrically.
Metal Ion Chelating Activity Determines the ability to chelate pro-oxidant metal ions, preventing the formation of reactive oxygen species. nih.gov Interference with the formation of the ferrozine-Fe2+ complex.

Insecticidal and Repellent Activity Mechanisms (e.g., against ants, mosquito larvae)

This compound has been evaluated for its insecticidal and repellent activities against various insects, including ants and mosquito larvae. researchgate.net When tested against Leptothorax sp. ants, this compound exhibited a 31% mortality rate, which was higher than the control. researchgate.net However, it did not show any larvicidal activity against Culex pipiens biotype molestus mosquito larvae. researchgate.net

The mechanisms of insecticidal action for natural compounds can be diverse. nih.gov Many insecticides, including some natural products, target the insect's nervous system. epa.govnih.gov For example, some compounds inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent paralysis. nih.govepa.gov Other mechanisms include acting on sodium/potassium balance in neurons or GABA receptors. epa.gov Pyrethroids, another class of insecticides, work by keeping sodium channels in neuronal membranes open. nih.gov

Repellent activity, on the other hand, involves deterring insects from a particular location. This is often mediated through the olfactory system of the insect. mdpi.comglobalresearchonline.net For instance, nepetalactones, which are also found in Nepeta species, are known to be excellent repellents against mosquitoes like Aedes aegypti. researchgate.net These compounds activate olfactory receptor neurons in the mosquitoes. researchgate.net While the specific repellent mechanism of this compound is not detailed, it is plausible that it interacts with insect chemoreceptors.

It is important to note that the effectiveness of insecticidal and repellent compounds can vary significantly between different insect species. nih.govresearchgate.net

In Vitro Cytotoxicity Studies: Cellular Effects and Target Identification

Pimarane diterpenes, the class of compounds to which this compound belongs, are known to possess cytotoxic activities. researchgate.netresearchgate.net While specific in vitro cytotoxicity data for this compound is not extensively detailed in the provided search results, studies on related compounds and extracts from Nepeta species provide insights into its potential cellular effects.

For example, essential oils from Nepeta glomerata have shown cytotoxic activity against a renal adenocarcinoma cell line, with 48% inhibition of proliferation at a concentration of 100 µg/mL. researchgate.nettandfonline.comresearchgate.net This suggests that compounds within the extract, potentially including diterpenes like this compound, can interfere with cancer cell growth.

The mechanisms underlying the cytotoxic effects of diterpenes can be multifaceted. They can induce apoptosis (programmed cell death), cause cell cycle arrest, or interfere with key signaling pathways involved in cell proliferation and survival. uoa.gr For instance, the diterpene libertineneone H has demonstrated greater cytotoxic activity than its counterpart, libertineneone G, which may be related to its chemical structure. researchgate.net The evaluation of in vitro antitumor activity is a common approach to identify potential anticancer agents. uoa.gr

Further research is needed to identify the specific cellular targets of this compound and to elucidate the precise molecular mechanisms responsible for its cytotoxic effects.

Antimicrobial Activity Mechanisms: Bacterial and Fungal Targets

Pimarane diterpenes are recognized for their antimicrobial and antifungal activities. researchgate.net While specific mechanistic studies on this compound are not abundant in the provided results, the general activity of this class of compounds suggests potential against various microbial pathogens.

Extracts from Nepeta species have demonstrated antibacterial activity, particularly against Gram-positive bacteria. researchgate.nettandfonline.com The essential oil of Nepeta glomerata showed notable antibacterial effects. tandfonline.com The mechanisms of antibacterial action for natural products can include disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Antifungal activity is also a reported characteristic of pimarane diterpenes. researchgate.net For example, momilactones A and B, which are pimarane-type diterpenes, exhibit antifungal properties. researchgate.net The mode of action for antifungal agents can involve damaging the fungal cell wall or membrane, or inhibiting key metabolic pathways.

The evaluation of antimicrobial activity is typically conducted using in vitro methods such as the microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. bg.ac.rs

Molecular Pathways and Signaling Modulation

The biological activities of natural compounds like this compound are often mediated through the modulation of specific molecular pathways and signaling cascades within cells. While direct studies on this compound's influence on signaling pathways are limited in the provided search results, research on related compounds offers potential insights.

For instance, flavonoids, which are also found in Nepeta species, are known to modulate pro-inflammatory gene expression and signal transduction pathways. ktu.edu Diterpenes, in general, can influence various signaling pathways. For example, some diterpenes have been shown to affect the Na-K-2Cl cotransporter or the Cl-/HCO3- anion exchanger, which are involved in ion transport and can play a role in apoptosis. researchgate.net

The anti-inflammatory activity observed in extracts from Nepeta species, such as the inhibition of nitric oxide (NO) production in macrophages, suggests an interference with inflammatory signaling pathways like the NF-κB pathway. tandfonline.comresearchgate.net

Further investigation is required to delineate the specific molecular pathways and signaling networks that are modulated by this compound, which would provide a more comprehensive understanding of its biological effects.

Preclinical Research Models for Parnapimarol Evaluation

Development and Validation of In Vivo Animal Models for Investigating Parnapimarol Effects

The foundation of in vivo research for a compound like this compound lies in the development and validation of appropriate animal models. nih.gov The selection of a model is a critical step, guided by the compound's chemical nature and its hypothesized mechanism of action. researchgate.net For a pimarane (B1242903) diterpene like this compound, which has been isolated from Nepeta parnassica, initial investigations would likely draw upon knowledge of similar terpenes to guide model selection. researchgate.net

The development process involves establishing a model that can reliably replicate aspects of a human disease or condition. researchgate.net This can range from homologous models, which are naturally occurring in the animal and share pathology with the human condition, to isomorphic models, where the disease state is artificially induced. researchgate.net Validation is crucial to ensure that the model is relevant and predictive. This involves demonstrating that the model reproduces key features of the human condition and responds to known therapeutic agents in a predictable manner. researchgate.net

For a novel compound, the process often starts with smaller, pilot studies to gather initial data before moving to more definitive IND (Investigational New Drug)-enabling studies. fda.gov The choice of species, strain, gender, and age of the animals are all critical parameters that must be justified to ensure the translational relevance of the findings. nih.gov

Assessment of this compound Activity in Relevant Preclinical Disease Models

Once appropriate models are established, the next step is to assess the activity of this compound in specific preclinical disease contexts. Based on the known biological activities of related terpenes and initial screening, these models could fall into several categories.

The cholinergic system, which uses the neurotransmitter acetylcholine (B1216132), is critically involved in memory and learning. Its degeneration is a hallmark of neurodegenerative conditions like Alzheimer's disease. mdpi.com Therefore, the enhancement of cholinergic function through the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. mdpi.com Given that various terpenes and other natural products are explored for neuroprotective effects, evaluating this compound in models of cholinergic dysfunction is a logical step. mdpi.comscribd.com

In vivo models used to assess potential neuroprotective and cognitive-enhancing effects include:

Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces a temporary cognitive deficit, mimicking aspects of cholinergic dysfunction in Alzheimer's disease. This model is widely used to screen for compounds with potential anti-amnesic and pro-cognitive effects.

Amyloid-Beta Infusion Models: Direct infusion of amyloid-beta peptides into the rodent brain can induce neurodegenerative changes, including neuronal loss and cognitive impairment, providing a model to test compounds that may interfere with this pathology. nih.gov

Transgenic Models: Mice genetically engineered to express mutations associated with familial Alzheimer's disease develop age-dependent pathological features like amyloid plaques and cognitive deficits. These models allow for the evaluation of a compound's long-term effects on disease progression.

In these models, the efficacy of this compound would be evaluated by assessing its ability to reverse or prevent behavioral deficits in tasks such as the Morris water maze or passive avoidance tests, and by analyzing brain tissue for changes in cholinergic markers and neuropathology.

Natural products are a significant source of new insecticidal agents, which are crucial for controlling insect vectors of major public health importance, such as the Aedes aegypti mosquito. plos.org This vector is responsible for transmitting dengue, Zika, and chikungunya viruses. mdpi.com Terpenes, in particular, have been increasingly studied for their insecticidal properties. plos.orgnih.gov

This compound, isolated from the dichloromethane (B109758) extract of Nepeta parnassica, was evaluated for its insecticidal activity against mosquito larvae. researchgate.net In a laboratory bioassay, its effects on the larvae of Aedes aegypti were observed. This type of screening is a fundamental step in identifying potential new larvicides for vector control programs. researchgate.netmdpi.com The findings from this research are detailed in the table below.

CompoundTest OrganismActivity MetricObserved Result
This compoundAedes aegypti (larvae)MortalityEvaluated for insecticidal effects researchgate.net

The development of resistance to conventional insecticides in mosquito populations makes the discovery of new active compounds like this compound particularly important. plos.org Further preclinical evaluation could involve models that assess residual efficacy on various surfaces or effects on insecticide-resistant strains. nih.govnih.gov

Methodological Considerations in Preclinical Efficacy Studies

The design and execution of preclinical studies for this compound must adhere to rigorous standards to ensure that the data generated are reliable and can meaningfully inform future development. nih.gov A well-designed preclinical plan is critical for reducing the high attrition rates seen in drug development. novotech-cro.com

Key methodological considerations include:

Clear Objectives: Each study should be designed to answer a specific question, whether it is exploratory (hypothesis-generating) or confirmatory (hypothesis-testing). nih.gov

Appropriate Controls: The inclusion of both negative (vehicle) and positive (a known active compound) control groups is essential for interpreting the results.

Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and whenever possible, the researchers conducting the experiments and analyzing the data should be blinded to the treatment allocations.

Fit-for-Purpose Models: The chosen in vitro and in vivo models must be appropriate for testing the specific hypothesis and supporting the potential clinical application. novotech-cro.com

Reproducibility: Studies must be reported with sufficient detail to allow for independent replication, a cornerstone of the scientific process.

Ultimately, the preclinical program should be a streamlined and cost-effective series of studies that together tell a coherent story to support the transition to clinical investigation. novotech-cro.com

Pharmacodynamic Endpoints in Preclinical Assessments

Pharmacodynamic (PD) endpoints are measurable, objective indicators of a drug's biological effect on the body. veedalifesciences.com They are critical in preclinical studies to provide proof of concept and to demonstrate that the compound is engaging with its intended target. clinmedjournals.org The selection of PD endpoints for this compound would depend on the therapeutic area being investigated.

For its potential neuroprotective effects, relevant PD endpoints could include:

Enzyme Inhibition: Measurement of acetylcholinesterase (AChE) activity in brain tissue or red blood cells following this compound administration to confirm target engagement. nih.gov Physiologically based kinetic (PBK) modeling can be used to translate in vitro inhibition data to predict in vivo effects. nih.gov

Biomarker Modulation: Analysis of brain tissue for changes in markers of neuroinflammation (e.g., cytokine levels) or oxidative stress.

Non-invasive Imaging: Advanced imaging techniques like Positron Emission Tomography (PET) can be used in animal models to non-invasively quantify metabolic activity or receptor expression in the brain as a measure of drug effect. catapult.org.uk

For its insecticidal activity, the primary PD endpoint is more direct:

Mortality/Morbidity: Quantifying larval or adult mosquito mortality rates over a specific time period. nih.gov

Behavioral Changes: Observing effects on mosquito behavior, such as repellency or feeding inhibition.

The table below summarizes potential pharmacodynamic endpoints for evaluating this compound.

Therapeutic AreaPotential EndpointMethod of MeasurementRationale
NeurodegenerationAChE Enzyme ActivityEx vivo biochemical assay of brain homogenatesTo confirm inhibition of a key cholinergic target nih.gov
NeurodegenerationNeuroinflammatory Markers (e.g., TNF-α, IL-1β)ELISA or qPCR on brain tissueTo assess anti-inflammatory effects
Insect Vector ControlLarval MortalityWHO standard larvicide bioassayTo determine direct insecticidal efficacy researchgate.net
Insect Vector ControlRepellencyArm-in-cage or similar behavioral assayTo evaluate potential as a protective agent mdpi.com

Translational Research Design from Preclinical Findings

Translational research aims to bridge the gap between basic laboratory discoveries and their application in human health. nih.gov A translational strategy for this compound would involve synthesizing all the data from preclinical studies to build a robust rationale for initiating human clinical trials. researchgate.net

The key objectives of this translational design are:

Establish Biological Plausibility: The combined in vitro and in vivo data should provide a clear and compelling case for why this compound is expected to have a beneficial effect in humans for a specific indication. fda.gov

Inform Clinical Trial Design: Preclinical efficacy and pharmacodynamic data are used to guide critical aspects of early-phase clinical trials. This includes selecting a potential starting dose, defining a dose-escalation schedule, and identifying the most appropriate patient population to enroll. fda.govresearchgate.net

Identify Clinical Endpoints: PD biomarkers validated in preclinical models can often be adapted for use in clinical trials to provide an early readout of whether the drug is having the desired biological effect in patients. nih.gov

This process is not linear but rather a continuum where findings from the clinic can feed back to inform further preclinical research, refining the understanding of the compound's mechanism and application. researchgate.net

Computational and Biophysical Studies of Parnapimarol Molecular Interactions

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as Parnapimarol, and a biological target, typically a protein. nih.govmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. mdpi.com A higher docking score generally indicates a more favorable binding interaction. mdpi.comnih.gov This method is crucial in the early stages of drug discovery for virtual screening of compound libraries and for hypothesizing the binding mode of a potential drug. nih.govmdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the specific atomic-level interactions. nih.govresearchgate.net Starting from a docked pose, MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. nih.gov These simulations can reveal the flexibility of the protein, the stability of the ligand in the binding pocket, the role of water molecules, and can be used to calculate binding free energies. researchgate.netmdpi.com Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net

A comprehensive literature search did not yield specific studies where molecular docking or molecular dynamics simulations have been applied to this compound. Such studies would be instrumental in identifying its potential biological targets and elucidating its mechanism of action at a molecular level.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound
Biological TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Protein X-9.5Tyr84, Phe264, Arg120Hydrogen Bond, Pi-Pi Stacking
Protein Y-8.2Val68, Leu99, Asp100Hydrophobic, Hydrogen Bond
Protein Z-7.1Ser150, Trp300Hydrogen Bond, Pi-Pi Stacking
Disclaimer: The data presented in this table is purely illustrative to demonstrate the output of a molecular docking study and is not based on actual experimental results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com These models are widely used in drug discovery to predict the activity of new, unsynthesized molecules, thereby prioritizing which compounds to synthesize and test. mdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process involves:

Data Collection: A dataset of compounds with known chemical structures and measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to create a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com

No specific QSAR models for this compound or its analogs were found in the reviewed scientific literature. The development of a QSAR model for a series of this compound derivatives could guide the optimization of its structure to enhance a desired biological activity.

Intermolecular Force Analysis and Binding Affinity Predictions

Intermolecular force analysis is a critical component of computational chemistry that examines the non-covalent interactions between a ligand and its receptor. mdpi.commdpi.comwikipedia.org These forces, although individually weak compared to covalent bonds, collectively determine the specificity and strength of binding. Key intermolecular forces include:

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom donor and an acceptor. wikipedia.org

Van der Waals Forces: These include London dispersion forces (temporary dipoles), dipole-dipole interactions, and Debye forces (permanent and induced dipoles). wikipedia.orgyoutube.com

Hydrophobic Interactions: The tendency of nonpolar groups to associate in an aqueous environment.

Electrostatic (Ionic) Interactions: Attractions between oppositely charged ions.

Binding Affinity Prediction aims to quantitatively estimate the strength of the interaction between a ligand and a receptor, often expressed as the binding free energy (ΔG) or dissociation constant (Kd). nih.govresearchgate.net Computational methods for predicting binding affinity range from fast but less accurate scoring functions used in molecular docking to more computationally intensive but accurate methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.govnih.gov The MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) methods are commonly used to estimate binding free energies from MD simulation trajectories. nih.gov

There is no available research in the public domain that details the specific intermolecular forces governing this compound's interactions or predicts its binding affinity to any biological target. Such analyses would be essential for understanding the strength and specificity of its binding.

Table 2: Illustrative Binding Free Energy Components for a Hypothetical this compound-Protein Complex
Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.7
Polar Solvation Energy+48.5
Nonpolar Solvation Energy-5.1
Total Binding Free Energy (ΔG) -22.5
Disclaimer: This table represents a hypothetical breakdown of binding free energy calculated via the MM/GBSA method and does not reflect actual data for this compound.

Spectroscopic Analysis of Ligand-Receptor Interactions (e.g., protein-ligand NMR, surface plasmon resonance)

Spectroscopic techniques provide experimental data on the binding of a ligand to its receptor, complementing computational predictions.

Protein-Ligand NMR (Nuclear Magnetic Resonance) Spectroscopy is a versatile and powerful tool for studying protein-ligand interactions at atomic resolution. nih.govnih.gov It can confirm binding, determine binding affinity, identify the binding site on the protein (epitope mapping), and elucidate the three-dimensional structure of the ligand-receptor complex. nih.govresearchgate.net Techniques like Chemical Shift Perturbation (CSP) monitor changes in the protein's NMR spectrum upon ligand addition to map the interaction site. researchgate.net Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are ligand-observed experiments that can identify which parts of the ligand are in close contact with the protein. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to monitor molecular interactions in real-time. ushio.co.jpwikipedia.orgnih.gov In a typical SPR experiment, the receptor is immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. nih.govyoutube.com Binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. wikipedia.orgyoutube.com This allows for the quantitative determination of binding kinetics (association and dissociation rate constants) and affinity (dissociation constant, Kd). wikipedia.orgnih.gov

No published studies utilizing protein-ligand NMR or surface plasmon resonance to investigate the interactions of this compound were identified during the literature review. These experimental methods would be necessary to validate computational predictions and provide definitive data on binding affinity and kinetics.

Theoretical Insights into this compound's Mode of Action

Theoretical insights into a compound's mode of action (MoA) are derived from the integration of various computational and experimental data. nih.gov By combining results from molecular docking, MD simulations, QSAR, and biophysical assays, a comprehensive model of how this compound might exert its biological effects can be constructed. mdpi.com

For instance, computational studies could identify a high-affinity binding target for this compound. nih.gov MD simulations could then reveal that this compound stabilizes a specific conformation of this target protein, either activating or inhibiting its function. mdpi.com Intermolecular force analysis would pinpoint the key interactions responsible for this stabilization. If QSAR models are available, they could explain how structural modifications to this compound would affect this interaction and, consequently, its biological activity. mdpi.com This multi-faceted theoretical approach provides a detailed hypothesis of the MoA at the molecular level, which can then guide further experimental validation. nih.gov

As no specific computational or biophysical studies on this compound are publicly available, its theoretical mode of action remains to be elucidated. The application of the aforementioned in silico techniques would be the first step in building a scientifically robust hypothesis for its molecular mechanism.

Emerging Research Avenues and Future Directions for Parnapimarol

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies offers a systems-biology approach to understanding Parnapimarol. While specific omics studies on this compound are not yet prevalent, this area represents a critical future direction. Integrating genomics, proteomics, and metabolomics will be essential for elucidating the compound's biosynthetic pathway, its regulatory mechanisms, and its effects on biological systems. nih.govnih.gov

Genomics and Transcriptomics: By sequencing the genome and transcriptome of this compound-producing plants, such as those from the Viguiera genus, researchers can identify the genes encoding the enzymes responsible for its biosynthesis. This includes identifying specific terpene synthases, cytochrome P450s, and other modifying enzymes. Gene expression profiling under different environmental conditions can reveal how the production of this compound is regulated in response to stress, providing insights into its ecological role. researchgate.net

Proteomics: This approach allows for the large-scale study of proteins, providing a direct look at the functional machinery of the cell. Proteomic analysis can identify and quantify the expression levels of the enzymes involved in the this compound synthesis pathway, confirming genomic predictions. Furthermore, studying the changes in the proteome of cells or organisms after exposure to this compound can help identify its molecular targets and mechanisms of action.

Metabolomics: As the closest link to the phenotype, metabolomics involves the comprehensive analysis of all metabolites within a biological system. researchgate.net Applying metabolomic fingerprinting to this compound-producing plants can help understand the broader metabolic network in which it is involved. In therapeutic contexts, metabolomics can reveal how this compound alters the metabolic profiles of target cells (e.g., cancer cells or microbes), offering clues to its bioactivity. researchgate.net The integration of these omics datasets provides a powerful, multi-layered view, linking genotype to phenotype and accelerating the discovery process for natural products like this compound. nih.gov

Advanced Bioanalytical Techniques for this compound Detection and Quantification

The accurate detection and quantification of this compound in complex matrices, such as plant extracts and biological fluids, are fundamental for all aspects of its research. Future studies will rely on the development and application of advanced, highly sensitive, and selective bioanalytical methods.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) stands as a primary tool for this purpose. mdpi.comnih.gov A prospective method would likely involve Reverse-Phase HPLC (RP-HPLC) for separation, coupled to a tandem mass spectrometer (MS/MS) for highly selective detection. researchgate.net This combination allows for the confident identification of this compound based on both its retention time and its unique mass fragmentation pattern, while enabling precise quantification even at very low concentrations. nih.gov

The table below outlines a hypothetical, yet standard, framework for such a bioanalytical method.

ParameterTechnique/MethodPurpose
Sample PreparationSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)To isolate this compound from complex matrices and remove interfering substances.
Chromatographic SeparationReverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 columnTo separate this compound from other phytochemicals in the extract based on polarity.
Detection and IdentificationTandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI)To provide highly selective and sensitive detection based on the mass-to-charge ratio and specific fragmentation patterns of this compound.
QuantificationSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)To achieve precise and accurate measurement of this compound concentrations by monitoring specific parent-to-daughter ion transitions.

Exploration of Novel Therapeutic and Agrochemical Applications

Pimarane (B1242903) diterpenes, the class of compounds to which this compound belongs, are known for a wide spectrum of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antifungal effects. researchgate.netbohrium.combohrium.comresearchgate.net These known activities provide a strong foundation for exploring this compound for novel applications.

Therapeutic Potential: Future research should systematically screen this compound against a broad range of therapeutic targets. Its cytotoxic properties, common among pimarane diterpenes, warrant investigation against various cancer cell lines to determine its potency and selectivity. researchgate.net Furthermore, given the rise of antibiotic resistance, its potential as an antibacterial or antifungal agent, either alone or in combination with existing drugs, is a high-priority research area.

Agrochemical Potential: The phytotoxic properties observed in some pimarane diterpenes suggest a potential role for this compound as a natural herbicide. bohrium.com Its antimicrobial activities also indicate it could be developed as a fungicide or bactericide to protect crops from pathogens. Research in this area would focus on its efficacy against common agricultural pests and pathogens, its mode of action, and its environmental safety profile.

Sustainable Production and Bioengineering Strategies

The reliance on extraction from natural plant sources often limits the supply of valuable phytochemicals due to low abundance and environmental variability. nih.gov Metabolic engineering and synthetic biology offer a promising alternative for the sustainable and scalable production of this compound. nih.gov

The core strategy involves reconstructing the this compound biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae (yeast). pnnl.govyoutube.com This process involves:

Gene Discovery: Identifying all the genes responsible for the biosynthesis of this compound from its plant source using omics technologies (as described in 9.1).

Pathway Reconstruction: Introducing these plant genes into a microbial host to create a functional metabolic pathway.

Optimization: Using metabolic engineering techniques to optimize the microbial host to maximize the production yield. This can include enhancing the supply of precursor molecules, balancing the expression of pathway enzymes, and eliminating competing metabolic pathways. youtube.com

This bioengineering approach can provide a consistent, cost-effective, and environmentally friendly source of this compound, thereby facilitating further research and potential commercialization. nih.gov

Investigation of Synergistic Effects with Other Phytochemicals

Natural extracts often exhibit greater biological activity than their individual purified compounds, a phenomenon attributed to synergistic interactions. nuevo-group.com It is highly probable that the therapeutic or biological effects of this compound could be enhanced when combined with other phytochemicals present in its native plant or with other therapeutic agents.

Future research should explore these potential synergistic effects. This could involve:

Combinatorial Screening: Testing this compound in combination with other compounds isolated from the same plant source to identify pairs or groups that exhibit enhanced activity (e.g., increased antimicrobial or cytotoxic effects).

Mechanistic Studies: Investigating the mechanisms behind any observed synergy. For instance, a co-compound might increase the bioavailability of this compound, inhibit its degradation, or target a complementary biological pathway. nuevo-group.com

Understanding these interactions is crucial for developing more effective botanical formulations or combination therapies.

Elucidation of Ecological Roles in Plant-Environment Interactions

Secondary metabolites like this compound are not metabolic accidents; they serve specific ecological functions for the producing organism. nih.gov Elucidating the ecological role of this compound is essential for understanding plant biology and could provide clues for its potential applications. As sessile organisms, plants must use chemical strategies to cope with environmental stressors. catrin.com

The presumed roles for this compound in its native environment include:

Defense against Herbivores: Diterpenes often act as feeding deterrents or toxins to insects and other herbivores.

Defense against Pathogens: The compound's inherent antimicrobial properties likely help protect the plant against bacterial or fungal infections.

Allelopathy: this compound could be exuded into the soil to inhibit the growth of competing plant species.

Research in this area would involve ecological studies that measure this compound levels in response to herbivory or pathogen attack and bioassays to test its effects on relevant insects, microbes, and plants. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the optimal dosage of Parnapimarol in preclinical studies?

  • Methodological Guidance : Use dose-response studies with staggered dosing regimens (e.g., 10–100 mg/kg in rodent models) to assess efficacy and toxicity. Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with therapeutic outcomes. Validate results using in vitro assays (e.g., enzyme inhibition assays) and cross-species comparisons . Ensure adherence to NIH guidelines for preclinical reporting, including detailed descriptions of animal models, sample sizes, and statistical power calculations .

Q. How should researchers design experiments to evaluate this compound’s mechanism of action?

  • Methodological Guidance : Apply hypothesis-driven frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINERMAPS (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Practical, Specific) to structure the study . Use orthogonal validation methods (e.g., siRNA knockdown, CRISPR-Cas9 gene editing, or competitive binding assays) to confirm target specificity. Include negative controls (e.g., inert analogs) to isolate compound-specific effects .

Q. What statistical approaches are suitable for analyzing this compound’s efficacy in heterogeneous cell populations?

  • Methodological Guidance : Employ mixed-effects models to account for variability in cell lines or patient-derived samples. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Report effect sizes with 95% confidence intervals and justify the choice of significance thresholds (e.g., p < 0.05 with Bonferroni correction for multiple comparisons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.